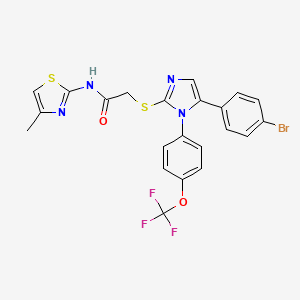

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H16BrF3N4O2S2 and its molecular weight is 569.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C24H17BrF3N3O2S

- Molecular Weight : 548.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biochemical pathways. The presence of the trifluoromethoxy group enhances binding affinity, potentially increasing selectivity towards target proteins.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, the compound has shown significant inhibition against Clostridioides difficile enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK), with IC50 values ranging from 0.10 to 0.24 μM, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity Data

| Compound | Target | IC50 (μM) | MIC (μg/mL) |

|---|---|---|---|

| This compound | FabK | 0.10 - 0.24 | 1.56 - 6.25 |

| Other Related Compounds | FabK | Varies | Varies |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it exhibits cytotoxic effects on various cancer cell lines, with notable selectivity towards certain types. For example, compounds derived from similar structural frameworks have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types including lung and breast cancers .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | GI50 (μM) |

|---|---|---|

| Similar Derivative A | EKVX (lung cancer) | 1.7 |

| Similar Derivative B | OVCAR-4 (ovarian cancer) | 21.5 |

| Similar Derivative C | MDA-MB-435 (breast cancer) | 15.1 |

Case Studies

Several case studies have focused on the synthesis and evaluation of derivatives of this compound, exploring modifications that enhance its biological activity:

- Study on Structural Modifications : Research indicated that altering the phenyl groups in the imidazole ring significantly affected the compound's potency against bacterial strains. For instance, replacing one of the bromophenyl groups with a trifluoromethyl substituent improved antibacterial efficacy .

- Combination Therapy Approaches : Another study explored the use of this compound in combination with other antibiotics, revealing synergistic effects that could lead to lower required dosages and reduced side effects in therapeutic applications .

Applications De Recherche Scientifique

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide. For instance, phenylimidazole derivatives have been shown to inhibit the Clostridioides difficile enoyl-acyl carrier protein reductase II enzyme (FabK), which is crucial for bacterial fatty acid synthesis. This inhibition translates to significant antibacterial activity, with compounds exhibiting IC50 values in the low micromolar range, demonstrating their potential as new anti-C. difficile agents .

Antitumor Activity

Compounds with similar structures have been evaluated for their antitumor properties. For example, thiazole-containing compounds have shown broad-spectrum antitumor activity against various cancer cell lines, including non-small lung cancer and leukemia. The mechanism often involves inducing apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The presence of the imidazole ring and thiazole moiety contributes to its interaction with biological targets, while substitutions like bromine and trifluoromethoxy groups can influence potency and selectivity .

Case Study 1: Antibacterial Evaluation

A study focused on synthesizing a series of phenylimidazole derivatives, including variations of the target compound, demonstrated that modifications could significantly enhance antibacterial activity against C. difficile. Compounds were tested in vitro for their ability to inhibit bacterial growth, yielding promising results that warrant further investigation into their clinical applications .

Case Study 2: Antitumor Screening

Another investigation assessed the antitumor efficacy of thiazole-based compounds derived from similar frameworks. The study revealed that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines, suggesting that structural variations can lead to targeted therapeutic agents .

Analyse Des Réactions Chimiques

2.1. Thioether Formation

The critical S-alkylation step involves:

| Reaction Component | Role |

|---|---|

| Triazole-thiol (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol) | Nucleophile |

| 2-Bromo-1-phenylethanone | Electrophile |

| Cesium carbonate | Base catalyst |

This reaction proceeds via deprotonation of the thiol to form a thiolate ion, which displaces bromide from the alkyl bromide .

2.2. Ketone Reduction

The ketone intermediate (e.g., 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one) is reduced to the alcohol:

2.3. Amidation and Substitution

The synthesis of N-substituted acetamides involves:

-

Reaction of chloroacetyl chloride with thiazole amines to form intermediate chloroacetamides .

-

Substitution with substituted anilines (e.g., para-substituted anilines) under reflux conditions .

3.1. Thioether Stability

The thioether linkage exhibits moderate stability but can undergo:

-

Oxidative reactions : Conversion to sulfones under strong oxidizing conditions.

-

Nucleophilic substitution : Displacement of the sulfur atom by strong nucleophiles, though steric hindrance from bulky aromatic groups may limit reactivity.

3.2. Imidazole Ring Reactivity

The imidazole ring may participate in:

-

Electrophilic substitution : Due to the electron-withdrawing trifluoromethoxy group, directing substitution to specific positions.

-

Covalent binding : Potential for irreversible binding to cysteine residues in enzymes, relevant for biological activity.

3.3. Thiazole Moiety Reactivity

The thiazole ring can engage in:

-

Nucleophilic aromatic substitution : Enhanced by electron-withdrawing substituents (e.g., 4-methyl group) .

-

Reduction : Under catalytic hydrogenation, forming dihydrothiazole derivatives .

Analytical Methods

Biological Activity Correlation

While this article focuses on chemical reactions, structural features like the thioether linkage and electron-withdrawing groups (trifluoromethoxy) are critical for biological activity in analogous compounds:

Propriétés

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrF3N4O2S2/c1-13-11-33-20(28-13)29-19(31)12-34-21-27-10-18(14-2-4-15(23)5-3-14)30(21)16-6-8-17(9-7-16)32-22(24,25)26/h2-11H,12H2,1H3,(H,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQDFRHXKIUGCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.